molecular formula C30H23ClN4 B11139572 4-[3-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-1,3-diphenyl-1H-pyrazole

4-[3-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-1,3-diphenyl-1H-pyrazole

Cat. No.: B11139572
M. Wt: 475.0 g/mol
InChI Key: IETQAJNQIGSOHS-UHFFFAOYSA-N
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Description

The compound 4-[3-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-1,3-diphenyl-1H-pyrazole (hereafter referred to as the target compound) is a pyrazoline derivative featuring two pyrazole rings and four phenyl substituents, including a 4-chlorophenyl group. Synthesized via the reaction of precursor chalcones with phenylhydrazine, it exhibits a melting point of 110–112°C and a yield of 63% . Characterization via IR spectroscopy confirms the presence of C=N (1599 cm⁻¹) and C=C (1605 cm⁻¹) bonds, while ¹H NMR reveals distinct pyrazoline proton signals (δ 3.35–5.55) and aromatic proton multiplicity (δ 6.46–8.02) . The molecular formula (C₃₁H₂₅ClN₄) and mass spectrometry data (m/z 489 [M+1]) further validate its structure .

Properties

Molecular Formula

C30H23ClN4

Molecular Weight

475.0 g/mol

IUPAC Name

4-[5-(4-chlorophenyl)-2-phenyl-3,4-dihydropyrazol-3-yl]-1,3-diphenylpyrazole

InChI

InChI=1S/C30H23ClN4/c31-24-18-16-22(17-19-24)28-20-29(35(32-28)26-14-8-3-9-15-26)27-21-34(25-12-6-2-7-13-25)33-30(27)23-10-4-1-5-11-23/h1-19,21,29H,20H2

InChI Key

IETQAJNQIGSOHS-UHFFFAOYSA-N

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)Cl)C3=CC=CC=C3)C4=CN(N=C4C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Chalcone Intermediate Synthesis via Claisen-Schmidt Condensation

The foundational step involves synthesizing α,β-unsaturated ketones (chalcones) through Claisen-Schmidt condensation. For example, 4-chloroacetophenone reacts with pyrazole-4-carbaldehyde under basic conditions to yield a chlorophenyl-functionalized chalcone. Key conditions include:

  • Reagents : Sodium hydroxide (0.025 mol) in absolute ethanol.

  • Temperature : Reflux at 80–90°C for 2–4 hours.

  • Yield : 70–85% after crystallization from ethanol.

The reaction proceeds via deprotonation of the ketone, nucleophilic attack on the aldehyde, and dehydration to form the conjugated enone system. The presence of electron-withdrawing groups (e.g., chlorine) enhances electrophilicity, favoring chalcone formation.

Cyclization with Hydrazine Derivatives

Chalcones undergo cyclization with hydrazines to form pyrazoline or pyrazole rings. Two protocols dominate:

Acid-Catalyzed Cyclization in Glacial Acetic Acid

A mixture of chalcone (0.001 mol) and hydrazine hydrate (0.002 mol) in glacial acetic acid is refluxed for 6–9 hours. The acidic medium protonates the carbonyl oxygen, facilitating nucleophilic attack by hydrazine. Subsequent cyclization and dehydration yield the pyrazoline core.

  • Workup : Cold water addition, ethyl acetate extraction, and ethanol crystallization.

  • Yield : 67–70% for chlorophenyl-substituted derivatives.

Amberlyst-15 Catalyzed Cyclization at Ambient Conditions

Amberlyst-15 (10% w/w) in acetonitrile enables room-temperature cyclization within 30–60 minutes. The solid acid catalyst enhances reaction efficiency by providing protonation sites without solvent heating.

  • Advantages : Reduced energy consumption and shorter reaction time.

  • Yield : Comparable to acid-catalyzed methods (65–72%).

Optimization and Reaction Parameter Analysis

Solvent and Temperature Effects

ParameterAcid-Catalyzed MethodAmberlyst-15 Method
Solvent Glacial acetic acidAcetonitrile
Temperature Reflux (110–120°C)Room temperature (25°C)
Time 6–9 hours0.5–1 hour
Catalyst Load N/A10% w/w

The Amberlyst-15 method offers greener chemistry benefits but requires post-reaction filtration to remove the catalyst.

Substituent Effects on Cyclization Efficiency

  • Electron-Withdrawing Groups (e.g., Cl) : Enhance reaction rates by increasing chalcone electrophilicity. Yields improve by 10–15% compared to non-halogenated analogs.

  • Steric Hindrance : Bulky substituents on the phenyl ring reduce yields to 50–55% due to slower cyclization kinetics.

Structural Elucidation and Analytical Validation

Spectroscopic Characterization

Compound 4 (Analogous Structure) :

  • IR (KBr) : 1645 cm⁻¹ (C=N), 1675 cm⁻¹ (C=O).

  • ¹H NMR (200 MHz) : δ 3.85 (d, 2H, CH₂ pyrazoline), 5.12 (t, 1H, CH pyrazoline), 7.15–7.57 (m, 15H, Ar-H).

  • MS : m/z 421 [M⁺+1].

Compound 5 (Chlorophenyl Derivative) :

  • ¹H NMR : δ 3.57 (d, 2H, CH₂ pyrazoline), 4.56 (t, 1H, CH pyrazoline), 7.10–7.97 (m, 14H, Ar-H).

  • MS : m/z 455 [M⁺+1], 456 [M⁺+2] (chlorine isotope pattern).

Comparative Evaluation of Synthetic Routes

Yield and Purity

MethodAverage YieldPurity (HPLC)Key Advantage
Acid-catalyzed67–70%>95%High reproducibility
Amberlyst-1565–72%>93%Mild conditions, fast kinetics

Environmental and Practical Considerations

  • Waste Generation : Amberlyst-15 is reusable, reducing hazardous waste compared to acetic acid.

  • Scalability : Both methods are scalable, but the acid-catalyzed route requires corrosion-resistant equipment.

Challenges and Mitigation Strategies

Byproduct Formation during Cyclization

  • Issue : Over-rehydration leading to pyrazole instead of pyrazoline.

  • Solution : Strict stoichiometric control of hydrazine (1:2 chalcone:hydrazine) and reaction time monitoring.

Crystallization Difficulties with Chlorinated Derivatives

  • Issue : Low solubility in ethanol due to chlorophenyl hydrophobicity.

  • Solution : Gradient crystallization using ethanol:ethyl acetate (3:1 v/v) .

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-1,3-diphenyl-1H-pyrazole: can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation, nitration, and sulfonation reactions are possible due to the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Conversion to alcohols or amines.

    Substitution: Introduction of halogen, nitro, or sulfonyl groups on the aromatic rings.

Scientific Research Applications

Anticancer Properties

Research has indicated that derivatives of pyrazole exhibit anticancer activities. For instance, studies have shown that certain pyrazole compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific structure of 4-[3-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-1,3-diphenyl-1H-pyrazole enhances its potential as an anticancer agent by targeting specific pathways involved in tumor growth and metastasis .

Antimicrobial Activity

Pyrazoles are also recognized for their antimicrobial properties. The compound has been evaluated for its effectiveness against a range of bacterial and fungal strains. Studies suggest that the presence of the chlorophenyl group significantly contributes to its antimicrobial efficacy, making it a candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been well documented. The compound's ability to inhibit pro-inflammatory cytokines makes it a promising candidate for treating inflammatory diseases. Research indicates that it may modulate pathways associated with inflammation, thereby reducing symptoms in conditions like arthritis .

Agrochemical Applications

In addition to medicinal uses, this compound may have applications in agrochemicals. Pyrazole derivatives are often utilized as herbicides and fungicides due to their effectiveness in controlling plant pathogens and weeds. The structural attributes of 4-[3-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-1,3-diphenyl-1H-pyrazole could be leveraged to develop more efficient agrochemical products with reduced environmental impact .

Case Study 1: Anticancer Efficacy

A study published in the International Journal of Pharmaceutical Sciences demonstrated that a derivative of the pyrazole compound effectively inhibited the growth of breast cancer cells in vitro. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .

Case Study 2: Antimicrobial Testing

In another study, 4-[3-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-1,3-diphenyl-1H-pyrazole was tested against several strains of Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at low concentrations, suggesting its potential as an antimicrobial agent .

Mechanism of Action

The mechanism by which 4-[3-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-1,3-diphenyl-1H-pyrazole exerts its effects involves:

    Molecular Targets: Binding to specific proteins or enzymes, altering their activity.

    Pathways Involved: Modulation of signaling pathways, such as those involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Crystallography

The target compound’s crystal structure (C₃₀H₂₄N₄) features two nearly planar pyrazole rings (max. deviation: 0.003–0.066 Å) with a dihedral angle of 73.43° between them . The phenyl substituents form dihedral angles of 9.28–40.08° with the pyrazole cores, stabilizing the structure via C-H⋯π interactions .

Comparisons :

  • 4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole (): Shares a similar pyrazole-pyrazoline scaffold but lacks the 4-chlorophenyl group. Its dihedral angles (73.43° between pyrazole rings) align closely with the target compound, suggesting conserved conformational rigidity .
  • 1-[3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone (): Replaces one phenyl group with a 4-methoxyphenyl substituent, altering electronic properties. The crystal structure shows C-H⋯O hydrogen bonds, absent in the target compound, due to the methoxy group .

Table 1: Structural Comparison of Pyrazoline Derivatives

Compound Name Substituents Dihedral Angle (Pyrazole Rings) Key Interactions Reference
Target Compound 4-Chlorophenyl, 3 phenyls 73.43° C-H⋯π
4-(1,3-Diphenyl-pyrazol-5-yl)-1,3-diphenyl Phenyl (×4) 73.43° C-H⋯π
1-[3-(4-ClPh)-5-(4-MeOPh)-pyrazol-1-yl]Ethanone 4-ClPh, 4-MeOPh N/A C-H⋯O
Biphenyl-Methoxyphenyl Derivative Biphenyl, 4-MeOPh 68.5° π-π stacking
Physicochemical and Spectroscopic Properties

The target compound’s IR and NMR profiles are distinct due to the 4-chlorophenyl group’s electron-withdrawing effect, which shifts C=N and C=C peaks compared to non-halogenated analogs.

Comparisons :

  • 3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde (): Fluorine substitution reduces electron density, reflected in lower C=N IR absorption (1580–1590 cm⁻¹ vs. 1599 cm⁻¹ in the target compound) .
  • Thiazole-Pyrazoline Hybrid (): Incorporation of a thiazole ring and bromine substituent increases molecular weight (IC₅₀ = 6.2 μM for superoxide inhibition) but complicates solubility compared to the target compound .

Table 2: Physicochemical and Spectroscopic Data

Compound Name Melting Point (°C) IR (C=N, cm⁻¹) Yield (%) Reference
Target Compound 110–112 1599 63
3-(4-Fluorophenyl)-pyrazole-carbaldehyde N/A 1580–1590 N/A
Thiazole-Pyrazoline Hybrid 248–250 1625 85

Biological Activity

The compound 4-[3-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-1,3-diphenyl-1H-pyrazole is a member of the pyrazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological properties of this compound, including its anti-inflammatory, anticancer, antimicrobial, and other pharmacological effects.

Chemical Structure

The chemical structure of the compound is characterized by a complex arrangement of phenyl groups and a pyrazole core. The presence of a 4-chlorophenyl substituent and multiple phenyl rings enhances its biological activity.

1. Anti-inflammatory Activity

Pyrazole derivatives are known for their anti-inflammatory properties. Studies have demonstrated that compounds with similar structures can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, derivatives have shown up to 85% inhibition of TNF-α at certain concentrations compared to standard drugs like dexamethasone .

2. Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. Recent research indicates that compounds similar to 4-[3-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-1,3-diphenyl-1H-pyrazole exhibit significant cytotoxic effects against various cancer cell lines. For example, one study reported an IC50 value of 49.85 µM for a related pyrazole derivative against A549 lung cancer cells .

3. Antimicrobial Activity

Research findings suggest that pyrazole derivatives possess notable antimicrobial properties against several bacterial strains. In vitro tests have shown effective inhibition against E. coli, Bacillus subtilis, and Aspergillus niger. Compounds were tested at concentrations around 40 µg/mL , with some derivatives exhibiting comparable efficacy to standard antibiotics .

4. Other Pharmacological Activities

Beyond anti-inflammatory and anticancer effects, pyrazole compounds have been linked to other activities:

  • Antidepressant Effects : Some analogs have shown potential in alleviating depression-like symptoms in animal models .
  • Neuroprotective Properties : Certain derivatives inhibit enzymes related to neurodegenerative diseases, indicating potential use in treating conditions like Alzheimer's .

Case Studies and Research Findings

Several studies have highlighted the biological activity of pyrazole derivatives:

StudyCompound TestedActivityResult
Selvam et al. (2014)1-acetyl-3-(3,4-dimethoxyphenyl)-5-(4-(arylureido)phenyl)-4,5-dihydropyrazolesAnti-inflammatoryUp to 85% TNF-α inhibition at 10 µM
Xia et al. (2022)1-(2′-hydroxy-3′-aroxypropyl)-3-(aryl)-1H-pyrazole derivativesAntitumorIC50 = 49.85 µM against A549
PMC4766773 (2014)Various pyrazolesAntimicrobialEffective against multiple bacterial strains

Q & A

Q. What are the standard synthetic protocols for preparing 4-[3-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-1,3-diphenyl-1H-pyrazole, and how are intermediates characterized?

The compound is synthesized via Claisen-Schmidt condensation, followed by cyclization of chalcone intermediates with hydrazine derivatives. Key intermediates (e.g., α,β-unsaturated ketones) are characterized using 1H^1H-NMR, 13C^{13}C-NMR, and FTIR spectroscopy to confirm regioselectivity and purity. Crystallographic validation of intermediates, such as pyrazoline derivatives, is critical to ensure structural fidelity .

Q. How is the molecular geometry of this compound resolved, and what crystallographic parameters define its stability?

Single-crystal X-ray diffraction (SCXRD) reveals a non-planar geometry with dihedral angles between aromatic rings ranging from 45–65°, influencing steric hindrance and intermolecular interactions. The crystal packing is stabilized by weak C–H···π and π–π interactions, as observed in analogous pyrazoline derivatives .

Q. What spectroscopic methods are most reliable for distinguishing between isomeric forms of pyrazole-pyrazoline hybrids?

High-resolution mass spectrometry (HRMS) combined with 1H^1H-NMR coupling constants (JvicinalJ_{vicinal}) differentiate between 4,5-dihydro-1H-pyrazole (pyrazoline) and fully aromatic pyrazole isomers. For example, vicinal coupling constants of ~10–12 Hz in pyrazoline protons confirm the dihydro structure .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) for structurally similar pyrazoline derivatives?

Discrepancies arise from variations in substituent electronic effects and assay conditions. Systematic SAR studies should compare substituents (e.g., electron-withdrawing Cl vs. electron-donating OCH3_3) under standardized cytotoxicity assays (e.g., MTT). Computational docking into target proteins (e.g., tubulin or kinase enzymes) can rationalize activity differences .

Q. What strategies optimize reaction yields for pyrazole-pyrazoline hybrids, particularly when scaling multi-step syntheses?

Yield optimization involves:

  • Catalyst screening : Use of Lewis acids (e.g., ZnCl2_2) to enhance cyclization efficiency .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve chalcone intermediate stability.
  • Temperature control : Cyclization at 60–80°C minimizes side reactions like over-oxidation .

Q. How do torsional conformations in the pyrazoline ring influence pharmacological activity?

SCXRD data show that the pyrazoline ring adopts an envelope conformation, with the 4-chlorophenyl group occupying a pseudo-axial position. Molecular dynamics simulations suggest this conformation enhances binding to hydrophobic pockets in target proteins, as seen in COX-2 inhibition studies .

Q. What advanced crystallography techniques validate weak intermolecular interactions critical for crystal engineering?

Hirshfeld surface analysis quantifies intermolecular contacts (e.g., C–H···O/N). For example, in analogous structures, ~12% of the surface area corresponds to C–H···π interactions, which stabilize layered crystal packing. Thermal ellipsoid plots further assess dynamic disorder in aromatic substituents .

Q. How can computational modeling predict metabolic stability of this compound?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity toward cytochrome P450 enzymes. ADMET predictions using tools like SwissADME identify metabolic soft spots (e.g., para-chloro substituents resist oxidative metabolism) .

Methodological Guidance

  • For crystallographic challenges : Use twin refinement protocols in SHELXL for crystals with high mosaicity, common in bulky aromatic systems .
  • For biological assays : Prioritize 3D tumor spheroid models over monolayer cultures to better mimic in vivo activity for anticancer studies .
  • For synthetic scale-up : Employ flow chemistry to control exothermic cyclization steps and improve reproducibility .

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